An In-depth Technical Guide to (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (CAS 1431969-89-9)
An In-depth Technical Guide to (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (CAS 1431969-89-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine, with CAS number 1431969-89-9, is a fluorinated pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoroethyl group at the N1 position and a methanamine moiety at the C4 position of the pyrazole ring imparts unique physicochemical properties that can influence biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, including a plausible synthetic pathway, detailed experimental protocols, characterization data, and a discussion of its potential therapeutic applications based on the known biological activities of structurally related pyrazole compounds.
Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][3][4] The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate their metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,2-difluoroethyl group, in particular, can serve as a bioisostere for other functional groups and can influence the conformational preferences of the molecule. The aminomethyl group at the 4-position of the pyrazole ring provides a key site for interaction with biological targets and can be crucial for the compound's pharmacological activity.
This guide will delve into the synthetic chemistry required to produce (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine and explore its potential as a valuable building block for the development of novel therapeutics.
Proposed Synthesis of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine
The overall synthetic strategy can be visualized as follows:
Caption: Proposed synthetic workflow for (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine.
Step 1: Synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole
The initial step involves the construction of the pyrazole ring. A common and effective method for synthesizing N-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. In this case, 2,2-difluoroethylamine would first need to be converted to its corresponding hydrazine. However, a more direct approach would be to use a primary amine in a reaction with a suitable diketone, which can proceed through an in-situ generated hydrazine or a related intermediate.[5]
Experimental Protocol:
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde or a protected equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
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Addition of Amine: Add 1.1 equivalents of 2,2-difluoroethylamine to the reaction mixture.
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Reaction Conditions: The reaction may be catalyzed by a mild acid. The mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 1-(2,2-difluoroethyl)-1H-pyrazole.
Step 2: Formylation of 1-(2,2-Difluoroethyl)-1H-pyrazole
The introduction of a formyl group at the 4-position of the pyrazole ring is a crucial step. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[6][7] This reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.
Experimental Protocol:
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Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool DMF in an ice bath. Slowly add 1.5 equivalents of POCl₃ dropwise while maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent.
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Formylation Reaction: Dissolve 1.0 equivalent of 1-(2,2-difluoroethyl)-1H-pyrazole in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.
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Reaction Conditions: After the addition is complete, the reaction mixture is heated to 60-80 °C and stirred for several hours. The progress of the reaction is monitored by TLC.
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Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base such as sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product, 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde, can be further purified by recrystallization or column chromatography.
Step 3: Reductive Amination to (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine
The final step is the conversion of the pyrazole-4-carbaldehyde to the corresponding primary amine. Reductive amination is a widely used and efficient method for this transformation.[8][9] This reaction involves the formation of an imine intermediate by reacting the aldehyde with ammonia, followed by its reduction in situ to the amine.
Experimental Protocol:
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Reaction Setup: In a reaction vessel, dissolve 1.0 equivalent of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent such as dichloroethane or methanol.
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Amine Source: Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium acetate.
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Addition of Reducing Agent: To the mixture, add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), in portions.
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Reaction Conditions: The reaction is stirred at room temperature for several hours until the aldehyde is completely consumed, as indicated by TLC.
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Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product, (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine, is purified by column chromatography or by formation of a hydrochloride salt.
Characterization
The structural confirmation of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine and its intermediates would be achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations for (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, a triplet for the CHF₂ group, a triplet for the CH₂ group adjacent to the pyrazole nitrogen, a singlet for the CH₂ group of the methanamine, and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the CH₂ and CHF₂ carbons of the difluoroethyl group, and the CH₂ carbon of the methanamine group. The CHF₂ carbon will appear as a triplet due to coupling with fluorine. |
| ¹⁹F NMR | A triplet signal characteristic of the CHF₂ group. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. |
Potential Applications and Biological Activity
While specific biological data for (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine is not extensively published, the structural motifs present in the molecule suggest potential therapeutic applications based on the known activities of related pyrazole derivatives.
Kinase Inhibition
Many aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[1] The aminomethyl group can form crucial hydrogen bonds within the ATP-binding site of kinases, while the N-difluoroethyl pyrazole core can occupy hydrophobic pockets.
Caption: Putative binding mode of the target compound in a kinase active site.
Antimicrobial and Antiviral Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[10][11][12] The incorporation of fluorine can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
Neuroprotective and Anti-inflammatory Effects
Certain pyrazole compounds have shown neuroprotective and anti-inflammatory properties.[10][13] These activities are often linked to the modulation of specific enzymes or receptors involved in inflammatory pathways and neuronal signaling.
Conclusion
(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine is a synthetically accessible and promising molecule for drug discovery and development. The proposed synthetic route provides a practical framework for its preparation, enabling further investigation into its chemical and biological properties. The combination of a fluorinated N-alkyl substituent and a key amine functional group on the pyrazole core makes this compound a valuable building block for the design of novel therapeutic agents targeting a range of diseases, from cancer to infectious and inflammatory disorders. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- Simenel, A. A., Rogatkina, E. Yu., & Rodionov, A. N. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX–XX.
- Simenel, A. A., Rogatkina, E. Yu., & Rodionov, A. N. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Russian Chemical Bulletin, 70(4), 743-750.
- Wu, Y., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 1636-1643.
- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3805.
- (2021). One-Pot Synthesis of 4-Thiocyanato-1H-pyrazoles through Electrochemical Multicomponent Thiocyanation under Metal- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 86(17), 11893-11902.
- (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 324-332.
- (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1436.
- (2017). Synthesis of heterocyclic compounds from 4-formylpyrazoles. Chemistry of Heterocyclic Compounds, 53(6-7), 649-668.
- (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
- (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
- Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303.
- (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks. Current Organic Synthesis, 14(7), 939-960.
- (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10397-10407.
- (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32.
- (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 1636-1643.
- (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2020(4), M1174.
- (2018). Synthesis and reactions of pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds, 54(1), 1-19.
- (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2020(4), M1174.
- (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 11(1), 1-13.
- (2021). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry, 3(8), 2167-2177.
- (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6523.
- (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3183-3191.
- (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(48), 31245-31258.
- (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17.
- (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 332.
- (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2548.
- (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5845-5866.
- (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939.
- (2018).
- (2017). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 82(15), 8159-8166.
- (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. European Journal of Medicinal Chemistry, 243, 114757.
- (2018).
- (2018). Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 23(11), 2958.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes [ineosopen.org]
- 9. ineosopen.org [ineosopen.org]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
